4-Ethylpiperazine-1-carbonitrile
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Overview
Description
4-Ethylpiperazine-1-carbonitrile is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ethyl group and carbonitrile functional group attached to the piperazine ring make this compound a unique and versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carbonitrile typically involves the reaction of N-ethylpiperazine with a suitable nitrile source. One common method is the reaction of N-ethylpiperazine with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonitrile group, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-Ethylpiperazine-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Ethylpiperazine-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The compound’s interaction with biological pathways can lead to various therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Ethylpiperazine-1-carbonitrile can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.
4-Methylpiperazine-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylpiperazine: Contains a phenyl group attached to the piperazine ring.
Uniqueness: The presence of the ethyl group and carbonitrile functional group in this compound provides unique chemical properties and reactivity compared to other piperazine derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-ethylpiperazine-1-carbonitrile |
InChI |
InChI=1S/C7H13N3/c1-2-9-3-5-10(7-8)6-4-9/h2-6H2,1H3 |
InChI Key |
FMLCYMQTEFTXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C#N |
Origin of Product |
United States |
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